2,16,19-Kauranetriol 2-O-beta-D-allopyranoside 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside
Brand Name: Vulcanchem
CAS No.: 195723-38-7
VCID: VC0198690
InChI: InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19-,20-,21-,22-,23+,24-,25-,26+/m1/s1
SMILES: CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO
Molecular Formula: C26H44O8
Molecular Weight: 484.6 g/mol

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside

CAS No.: 195723-38-7

Cat. No.: VC0198690

Molecular Formula: C26H44O8

Molecular Weight: 484.6 g/mol

* For research use only. Not for human or veterinary use.

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside - 195723-38-7

Specification

CAS No. 195723-38-7
Molecular Formula C26H44O8
Molecular Weight 484.6 g/mol
IUPAC Name (2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19-,20-,21-,22-,23+,24-,25-,26+/m1/s1
SMILES CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO
Canonical SMILES CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO
Appearance Powder

Introduction

Chemical Properties and Structure

Molecular Formula and Weight

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside is defined by its molecular formula C26H44O8C_{26}H_{44}O_8 and a molecular weight of 484.6 g/mol . The compound consists of a kaurane skeleton linked to a beta-D-allopyranoside moiety. The presence of hydroxyl groups contributes to its hydrophilicity while maintaining structural complexity.

Structural Description

The chemical name of the compound is (2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol . Its structure features a tetracyclic diterpenoid core linked to a sugar moiety through an ether bond. The stereochemistry of the molecule is highly defined with multiple chiral centers.

Physical Properties

The compound typically exists as a solid powder at room temperature and has a density of approximately 1.3±0.1g/cm31.3 \pm 0.1 \text{g/cm}^3 . It has a boiling point of 659.6±55.0C659.6 \pm 55.0^\circ \text{C} at standard atmospheric pressure and a flash point of 352.7±31.5C352.7 \pm 31.5^\circ \text{C} . These properties make it stable under standard laboratory conditions.

Solubility

The solubility of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside varies across solvents such as chloroform, dichloromethane, ethyl acetate, DMSO (dimethyl sulfoxide), and acetone . This solubility profile facilitates its use in various experimental setups requiring organic solvents.

Biological Significance

Natural Source

The compound is isolated from Pteris cretica, a species of fern known for its diverse secondary metabolites . Its natural origin underscores its importance in phytochemistry and the study of plant-derived bioactive compounds.

Biological Activity

Although specific biological activities of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside remain underexplored in current literature , diterpenoids like this compound are generally recognized for their anti-inflammatory, antimicrobial, and anticancer properties . Further research is warranted to elucidate its pharmacological potential.

Pharmacological Research Applications

Applications in Scientific Research

Chemical Synthesis

As an intermediate in synthetic chemistry, the compound offers utility in developing complex molecules for pharmaceutical applications . Its stereochemical complexity makes it an excellent candidate for studying reaction mechanisms involving chiral centers.

Analytical Standards

PropertyValueRemarks
Molecular FormulaC26H44O8C_{26}H_{44}O_8Defined
Molecular Weight484.6g/mol484.6 \text{g/mol}High precision
Density1.3±0.1g/cm31.3 \pm 0.1 \text{g/cm}^3Predicted
Boiling Point659.6±55C659.6 \pm 55^\circ \text{C}High thermal stability
Flash Point352.7±31C352.7 \pm 31^\circ \text{C}Safety considerations
SolubilitySoluble in organic solventsChloroform/DMSO/Ethanol

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